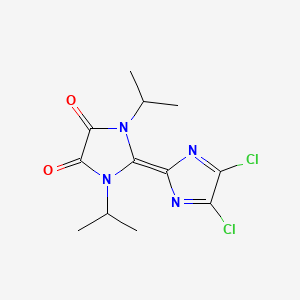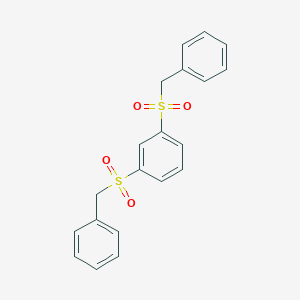![molecular formula C16H16N2O4 B8040256 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol](/img/structure/B8040256.png)
2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol is an organic compound. Known for its intriguing molecular structure, this compound holds notable significance in both chemical research and industrial applications. The unique arrangement of functional groups within the molecule contributes to its diverse reactivity and potential for various scientific endeavors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol generally involves the condensation of corresponding aldehydes and hydrazides. The reaction conditions require controlled temperatures and pH levels to ensure successful formation of the desired hydrazone linkage.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, incorporating more robust and efficient processes. This involves continuous flow reactors, optimized solvent systems, and automation to enhance yield and purity, while ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: Reduction may lead to the corresponding amine derivative.
Substitution: It undergoes electrophilic aromatic substitution due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Often utilizes oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Utilizes reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Uses reagents like bromine or chlorine, typically under controlled temperatures to facilitate halogenation.
Major Products Formed
The oxidation reactions typically yield quinonoid derivatives, while reduction leads to amine derivatives. Substitution reactions result in various halogenated compounds, depending on the conditions and reagents used.
科学研究应用
2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol finds applications in diverse fields:
Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Serves as a probe in biochemical assays, particularly those involving enzyme interactions due to its functional groups.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: Used in the manufacture of dyes and pigments, due to its stability and vivid coloration.
作用机制
The compound exerts its effects through interactions with various molecular targets. The hydrazone linkage and phenolic groups enable it to form hydrogen bonds and π-π interactions with proteins and enzymes. This interaction can modulate enzyme activity or inhibit certain pathways, making it a versatile tool in biochemical research.
相似化合物的比较
Comparing 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol to similar compounds:
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-5-hydroxyphenol: Lacks methoxy groups, leading to different reactivity and solubility profiles.
2-[(E)-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol: Lacks hydroxyl groups, altering its hydrogen bonding potential and biological activity.
2-[(E)-[(E)-(2,4-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol: Additional methoxy groups can further enhance electron-donating properties, affecting its reactivity in electrophilic substitution reactions.
This compound's unique combination of methoxy and hydroxyl groups gives it a distinct reactivity and diverse applications in various scientific and industrial fields.
属性
IUPAC Name |
2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-3-11(15(19)7-13)9-17-18-10-12-4-6-14(22-2)8-16(12)20/h3-10,19-20H,1-2H3/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHUYLCUUPNAAB-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B8040180.png)
![2,6-Dibutylbenzo[1,2-c:4,5-c']dipyrrole-1,3,5,7-tetrone](/img/structure/B8040192.png)
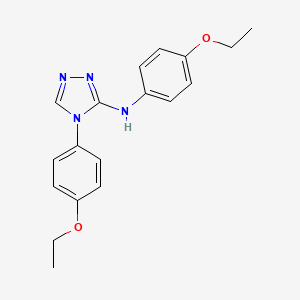
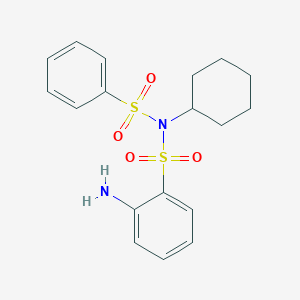
![[(E)-4-(cyclohexanecarbonyloxy)but-2-enyl] cyclohexanecarboxylate](/img/structure/B8040221.png)
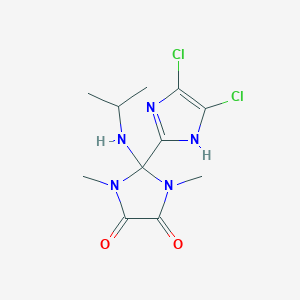
![2-[[4-[[4-(2-Cyanopropan-2-ylamino)cyclohexyl]methyl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8040235.png)
![1-N,3-N-bis[3-(aminomethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B8040240.png)
![3-Methyl-1-phenylpyrazolo[3,4-b]quinoline-4-carbonitrile](/img/structure/B8040248.png)
![1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B8040250.png)
![phenyl N-[2-(phenoxycarbonylamino)ethyl]carbamate](/img/structure/B8040251.png)
![N-[4-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide](/img/structure/B8040260.png)
